molecular formula C13H15NO4 B8802121 1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione CAS No. 83195-24-8

1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione

Cat. No.: B8802121
CAS No.: 83195-24-8
M. Wt: 249.26 g/mol
InChI Key: RQRSZRNJLQQNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83195-24-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-(2-hydroxy-3-phenoxypropyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H15NO4/c15-10(8-14-12(16)6-7-13(14)17)9-18-11-4-2-1-3-5-11/h1-5,10,15H,6-9H2

InChI Key

RQRSZRNJLQQNGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(COC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15 gm (0.1 mole) of 2,3-epoxypropoxybenzene (prepared as described in Example I) and 9.9 gm (0.1 mole) of succinimide in 100 mL ethanol having 10 drops of pyridine was heated to reflux for 4 hours. After standing 24 hours at room temperature a white crystalline product separated. This material was collected, air-dried and recrystallized from 700 mL ethyl acetate:hexane (6:1) to give 18 gm (72%) of white crystals: mp 130°. The NMR spectrum and the elemental analyses were consistent with the assigned structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.